(S,S)-2,8-Diazabicyclononane: A Comprehensive Technical Guide for Drug Development Professionals
(S,S)-2,8-Diazabicyclononane: A Comprehensive Technical Guide for Drug Development Professionals
(S,S)-2,8-Diazabicyclononane , registered under CAS number 151213-40-0, stands as a pivotal chiral building block in modern medicinal chemistry. Its rigid bicyclic structure and defined stereochemistry make it an invaluable component in the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of its synthesis, characterization, and applications, with a particular focus on its role as a key intermediate in the development of fluoroquinolone antibiotics.
Physicochemical Properties and Structural Elucidation
(S,S)-2,8-Diazabicyclononane, also known by its synonyms (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine and Moxifloxacin Intermediate 1, is a colorless to pale brown oil or semi-solid at room temperature.[1] Its bicyclic framework, consisting of a fused piperidine and pyrrolidine ring, imparts a high degree of conformational rigidity. The "(S,S)" designation refers to the specific stereochemistry at the two chiral bridgehead carbons, which is crucial for its biological activity in target molecules.
| Property | Value | Source |
| CAS Number | 151213-40-0 | [2] |
| Molecular Formula | C₇H₁₄N₂ | [2] |
| Molecular Weight | 126.20 g/mol | [2] |
| Appearance | Clear pale yellow to pale brown oil | [1] |
| Boiling Point | 45-58°C at 0.08 mbar | [3] |
| Storage | 2-8°C, Refrigerator | [1] |
Spectroscopic characterization is essential for confirming the identity and purity of (S,S)-2,8-Diazabicyclononane. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key analytical technique. A representative ¹H NMR spectrum in CDCl₃ shows characteristic signals for the protons on the bicyclic ring system.[4]
¹H NMR (500MHz, CDCl₃): δ 3.08-3.07 (m, 1H), 3.06-2.81 (m, 4H), 2.70-2.67 (m, 1H), 2.52-2.51 (m, 1H), 2.00-1.99 (m, 1H), 1.95-1.87 (br, 2H), 1.63-1.60 (m, 2H), 1.35-1.32 (m, 2H).[4]
Synthesis of (S,S)-2,8-Diazabicyclononane: A Multi-faceted Approach
The enantiomerically pure synthesis of (S,S)-2,8-Diazabicyclononane is a critical step in its utilization for pharmaceutical applications. Several synthetic strategies have been developed, each with its own advantages and challenges.
Chemo-enzymatic Synthesis
A highly efficient and stereoselective method involves a chemo-enzymatic approach.[5][6][7][8] This strategy leverages the high selectivity of enzymes for chiral resolutions, followed by chemical transformations to construct the bicyclic core. A key step is the enzymatic resolution of a suitable precursor, such as cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate, using an immobilized lipase, often from Candida antarctica (Lipase B).[5][7]
Caption: Chemo-enzymatic synthesis workflow.
Experimental Protocol: Chemo-enzymatic Resolution
-
Enzymatic Hydrolysis: cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate is suspended in a phosphate buffer (pH 7.5). Immobilized Candida antarctica lipase B is added, and the mixture is stirred at a controlled temperature (e.g., 50°C) until approximately 50% conversion is achieved, monitored by HPLC.[7]
-
Separation: The reaction mixture is filtered to remove the enzyme. The pH of the filtrate is adjusted to acidic (e.g., pH 2) with HCl, and the unreacted diester is extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer, containing the desired monoester, is then basified and extracted to isolate the product.
-
Purification: The desired monoester is purified by crystallization or chromatography.
-
Chemical Conversion: The purified (S,S)-monoester undergoes a series of chemical transformations, which may include a Curtius rearrangement to form an amino group, followed by reduction and cyclization to yield (S,S)-2,8-Diazabicyclononane.
Synthesis from Pyridine Derivatives
Another common approach starts from 2,3-pyridinedicarboxylic acid.[9] This multi-step synthesis involves the formation of a protected diamine precursor, which is then resolved and deprotected.
Caption: Multi-step synthesis from a pyridine precursor.
Experimental Protocol: Synthesis from 2,3-Pyridinedicarboxylic Acid
-
Diesterification: 2,3-Pyridinedicarboxylic acid is heated in methanol with a catalytic amount of sulfuric acid to form dimethyl 2,3-pyridinedicarboxylate.[10]
-
Reduction: The resulting diester is hydrogenated over a palladium on carbon (Pd/C) catalyst to yield cis-(±)-dimethylpiperidine-2,3-dicarboxylate.[10]
-
Chiral Resolution: The racemic diester is resolved using a chiral resolving agent, such as D-tartaric acid, in a suitable solvent system like isopropanol/water.[11] The desired diastereomeric salt is selectively crystallized.
-
Liberation of the Free Base: The resolved diastereomeric salt is treated with a base to liberate the enantiomerically pure diester.
-
Cyclization and Deprotection: The purified (S,S)-diester is then converted to (S,S)-2,8-Diazabicyclononane through a series of steps, which may involve chlorination, cyclization with a sulfonamide, and subsequent deprotection.[9]
Applications in Drug Discovery and Development
The primary and most well-documented application of (S,S)-2,8-Diazabicyclononane is as a crucial side chain in the synthesis of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin .[5][12][13]
Role in Moxifloxacin Synthesis
In the synthesis of Moxifloxacin, (S,S)-2,8-Diazabicyclononane acts as a nucleophile, undergoing a nucleophilic aromatic substitution reaction with the fluoroquinolone core.[5] The stereochemistry of the diazabicyclononane moiety is critical for the antibacterial activity of Moxifloxacin.
Caption: Role in Moxifloxacin synthesis.
Experimental Protocol: Synthesis of Moxifloxacin
-
Reaction Setup: 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid is suspended in a suitable solvent such as n-butanol.[14]
-
Addition of Diamine: (S,S)-2,8-Diazabicyclononane, diluted in the same solvent, is added slowly to the reaction mixture at a controlled temperature (e.g., 10-15°C).[14]
-
Reaction: The mixture is heated to around 100°C and maintained for several hours until the reaction is complete, as monitored by HPLC.[14]
-
Workup and Isolation: The reaction mixture is cooled, and the product, Moxifloxacin, is isolated and purified, often as its hydrochloride salt.[14]
Emerging Applications
Beyond its established role in antibiotic synthesis, derivatives of (S,S)-2,8-Diazabicyclononane are being investigated for their potential in other therapeutic areas. The rigid scaffold is a valuable template for designing ligands for various biological targets, including sigma receptors and nicotinic acetylcholine receptors, which are implicated in central nervous system disorders.[5]
Quality Control and Analysis
Ensuring the enantiomeric purity of (S,S)-2,8-Diazabicyclononane is paramount for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (e.e.) of the compound.[12]
Analytical Method: Chiral HPLC
A typical chiral HPLC method would involve a chiral stationary phase capable of separating the (S,S) and (R,R) enantiomers. The mobile phase composition and flow rate are optimized to achieve baseline separation of the enantiomeric peaks, allowing for accurate quantification of the enantiomeric purity.
Safety and Handling
(S,S)-2,8-Diazabicyclononane is classified as a substance that can cause serious eye damage.[15] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse thoroughly with water for at least 15 minutes and seek medical attention.[15] For detailed safety information, consult the material safety data sheet (MSDS).[15]
Conclusion
(S,S)-2,8-Diazabicyclononane is a cornerstone chiral intermediate in the pharmaceutical industry, most notably enabling the synthesis of the potent antibiotic Moxifloxacin. The development of efficient and stereoselective synthetic routes, particularly chemo-enzymatic methods, has been crucial for its large-scale production. As research continues to explore the therapeutic potential of its derivatives, the importance of (S,S)-2,8-Diazabicyclononane in drug discovery and development is poised to expand further.
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